

In-Depth Technical Guide to 3,5-Dichloro-2-(trichloromethyl)pyridine

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: 3,5-Dichloro-2-(trichloromethyl)pyridine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3,5-Dichloro-2-(trichloromethyl)pyridine**, including its chemical identity, physicochemical properties, and key experimental protocols. The information is intended to support research and development activities in the chemical and pharmaceutical sciences.

Chemical Identity and Synonyms

The compound of interest is identified by the IUPAC name **3,5-Dichloro-2-(trichloromethyl)pyridine**. It is a chlorinated derivative of pyridine with the chemical formula $C_6H_2Cl_5N$.

Synonyms:

- Pyridine, 3,5-dichloro-2-(trichloromethyl)-[1]
- 3,5-Dichloro-2-trichloromethyl pyridine[2]

Physicochemical Properties

A summary of the known quantitative data for **3,5-Dichloro-2-(trichloromethyl)pyridine** is presented in the table below. This information is crucial for understanding its behavior in various experimental settings.

Property	Value	Units	Reference
IUPAC Name	3,5-dichloro-2-(trichloromethyl)pyridine	-	[2]
CAS Number	1128-16-1	-	[2]
Molecular Formula	C ₆ H ₂ Cl ₅ N	-	[2]
Molecular Weight	265.352	g/mol	[2]
Enthalpy of Vaporization ($\Delta_{\text{vap}}H^\circ$)	56.27	kJ/mol	[2]
LogP	3.87	-	[1]

Experimental Protocols

Detailed experimental procedures are essential for the replication and advancement of scientific research. This section outlines key methodologies related to the synthesis and analysis of **3,5-Dichloro-2-(trichloromethyl)pyridine**.

Synthesis of 3,5-Dichloro-2-(trichloromethyl)pyridine

While specific, detailed protocols for the synthesis of **3,5-Dichloro-2-(trichloromethyl)pyridine** are not readily available in the provided search results, the general synthetic strategy for related compounds involves the chlorination of picoline derivatives. For instance, the synthesis of the isomeric 2,3-dichloro-5-(trichloromethyl)pyridine often starts from nicotinic acid or 3-picoline, involving chlorination steps. A potential synthetic pathway for **3,5-Dichloro-2-(trichloromethyl)pyridine** could be inferred from these related preparations.

A generalized workflow for the synthesis of chlorinated picoline derivatives is depicted below.

Caption: Generalized synthetic pathway for chlorinated pyridines.

Analytical Methodology

An analytical method for **3,5-Dichloro-2-(trichloromethyl)pyridine** using reverse-phase High-Performance Liquid Chromatography (HPLC) has been described.[1] This technique is suitable

for the separation and quantification of the compound.

General HPLC Conditions:

- Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatible applications, formic acid should be used in place of phosphoric acid.[1]
- Column: A Newcrom R1 HPLC column is suggested.[1]

The following diagram illustrates a typical experimental workflow for the HPLC analysis of a chemical compound.

Caption: Standard workflow for HPLC analysis.

Conclusion

This technical guide provides foundational information on **3,5-Dichloro-2-(trichloromethyl)pyridine** for the scientific community. While key identifiers and some physicochemical data are available, further research is needed to establish detailed experimental protocols for its synthesis and analysis, as well as to fully characterize its properties. The provided information on related compounds and general methodologies can serve as a starting point for such investigations.

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References

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